

Application Notes and Protocols for Tumor Response Assessment in S2101 (BiCaZO)

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Compound of Interest

Compound Name: S2101

Cat. No.: B15583425

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Disclaimer: The following application notes and protocols are based on publicly available information regarding the SWOG **S2101** (BiCaZO) clinical trial and established best practices for tumor response assessment in studies involving immunotherapy. The official **S2101** protocol document is not publicly available; therefore, these guidelines should be considered a comprehensive interpretation and may have minor variations from the specific trial protocol.

Introduction

The **S2101** (BiCaZO) trial is a phase II study evaluating the combination of Cabozantinib and Nivolumab in patients with advanced solid tumors, specifically melanoma and squamous cell carcinoma of the head and neck (HNSCC).[1][2] Nivolumab is an immune checkpoint inhibitor, a class of drugs that can elicit unique tumor response patterns not fully captured by traditional response criteria. Therefore, the imaging protocols and response assessment for **S2101** are critically important for accurately determining treatment efficacy.

Given the use of Nivolumab, the tumor response assessment in **S2101** is guided by the Immune-Related Response Evaluation Criteria in Solid Tumors (iRECIST).[3][4] These criteria are a modification of the standard Response Evaluation Criteria in Solid Tumors (RECIST 1.1) to account for phenomena such as pseudoprogression, where a tumor may initially appear to grow or new lesions may appear before a response occurs.[3][4] Information from the Mayo Clinic regarding the trial specifies that baseline tumor assessment should be documented using RECIST 1.1, which serves as the foundation for iRECIST.[5]

Imaging Modalities and Schedule

The primary imaging modality for tumor assessment in **S2101** is multi-detector computed tomography (CT). Magnetic resonance imaging (MRI) may be used as an alternative for specific anatomical regions where it provides superior visualization of lesions, such as the brain.

Table 1: Imaging Schedule for **S2101**

Timepoint	Imaging Requirement
Baseline	Within 28 days prior to the start of treatment. For melanoma patients, a CT of the chest, abdomen, and pelvis is required. For HNSCC patients, a CT of the neck and chest is required. Further imaging, such as an MRI of the brain, should be performed as clinically indicated. [5]
On-Treatment	Every 8 weeks for the first 12 months, and every 12 weeks thereafter.
End of Treatment	A final tumor assessment should be performed at the end of treatment.
Follow-up	As clinically indicated to confirm response or progression.

Experimental Protocols

Image Acquisition Protocol

Standardized image acquisition is crucial for consistent and comparable tumor measurements. The following are general guidelines based on best practices.

- CT Scans:
 - Contrast: Intravenous contrast material should be used unless contraindicated. The timing of the contrast injection and scanning should be consistent across all timepoints for a given patient.

- Slice Thickness: A slice thickness of 5 mm or less is recommended for accurate measurement of lesions.
- Scan Coverage: The scan should encompass all known or suspected sites of disease.
- MRI Scans:
 - The specific sequences will depend on the anatomical area being imaged but should be consistent for each patient throughout the trial.

Tumor Measurement Protocol (Based on RECIST 1.1)

- Measurable Lesions:
 - Definition: Lesions that can be accurately measured in at least one dimension.
 - Size Criteria:
 - Non-nodal lesions: Longest diameter \geq 10 mm.
 - Lymph nodes: Short axis \geq 15 mm.
- Non-Measurable Lesions:
 - All other lesions, including those that are too small to be accurately measured, bone lesions without a soft tissue component, and diffuse disease such as leptomeningeal disease.
- Target Lesions:
 - A maximum of 5 target lesions total, and no more than 2 per organ, should be selected at baseline.
 - These should be the largest, most reproducible, and representative of all involved organs.
 - The sum of the diameters (SOD) of all target lesions is calculated at baseline and each subsequent timepoint.
- Non-Target Lesions:

- All other lesions are considered non-target and are assessed qualitatively for the presence, absence, or unequivocal progression.

Tumor Response Assessment (Based on iRECIST)

The iRECIST criteria build upon RECIST 1.1 to provide a more comprehensive assessment of response to immunotherapy.

Response Categories

Table 2: iRECIST Response Categories

Category	Description
iCR (immune Complete Response)	Disappearance of all target and non-target lesions. No new lesions. Pathological lymph nodes must have a short axis of <10 mm.
iPR (immune Partial Response)	At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
iSD (immune Stable Disease)	Neither sufficient shrinkage to qualify for iPR nor sufficient increase to qualify for iUPD.
iUPD (immune Unconfirmed Progressive Disease)	At least a 20% increase in the sum of diameters of target lesions compared to the nadir (smallest sum recorded), with an absolute increase of at least 5 mm. Or, unequivocal progression of non-target lesions, or the appearance of new lesions.
iCPD (immune Confirmed Progressive Disease)	iUPD that is confirmed by a subsequent scan at least 4 weeks later, showing a further increase in tumor burden.

Management of New Lesions

A key feature of iRECIST is the management of new lesions. The appearance of a new lesion does not automatically signify progressive disease.

- If new lesions appear while the target lesions are in iCR, iPR, or iSD, the overall response is iUPD.
- Treatment may continue, and a confirmatory scan is required to determine if the progression is transient (pseudoprogression) or true progression.

Data Presentation

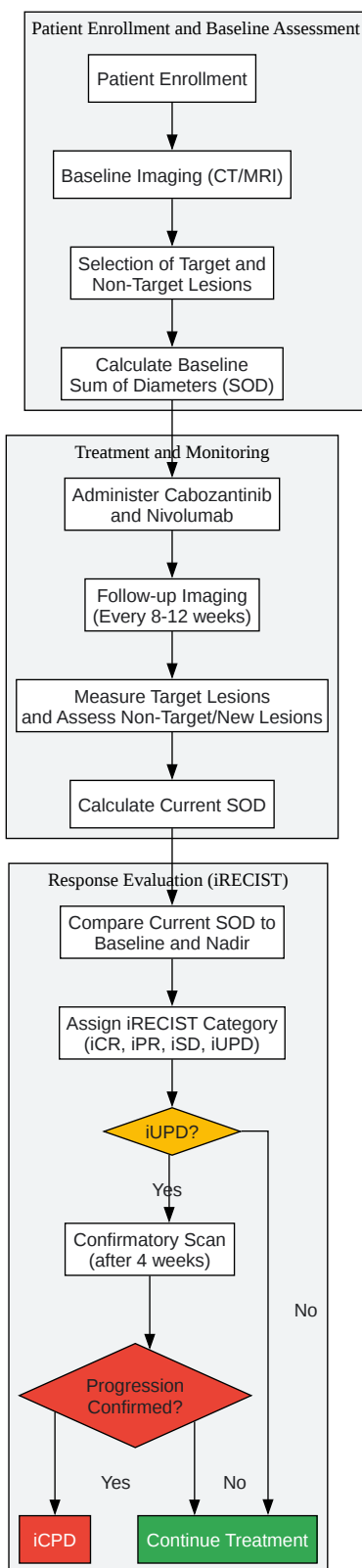
All quantitative data from tumor assessments should be summarized in a structured format to allow for clear comparison across timepoints.

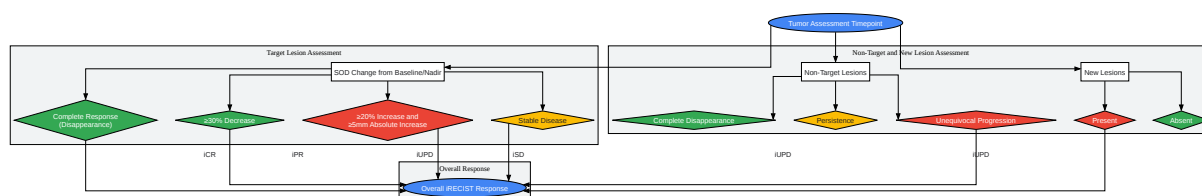
Table 3: Example of Quantitative Tumor Assessment Data

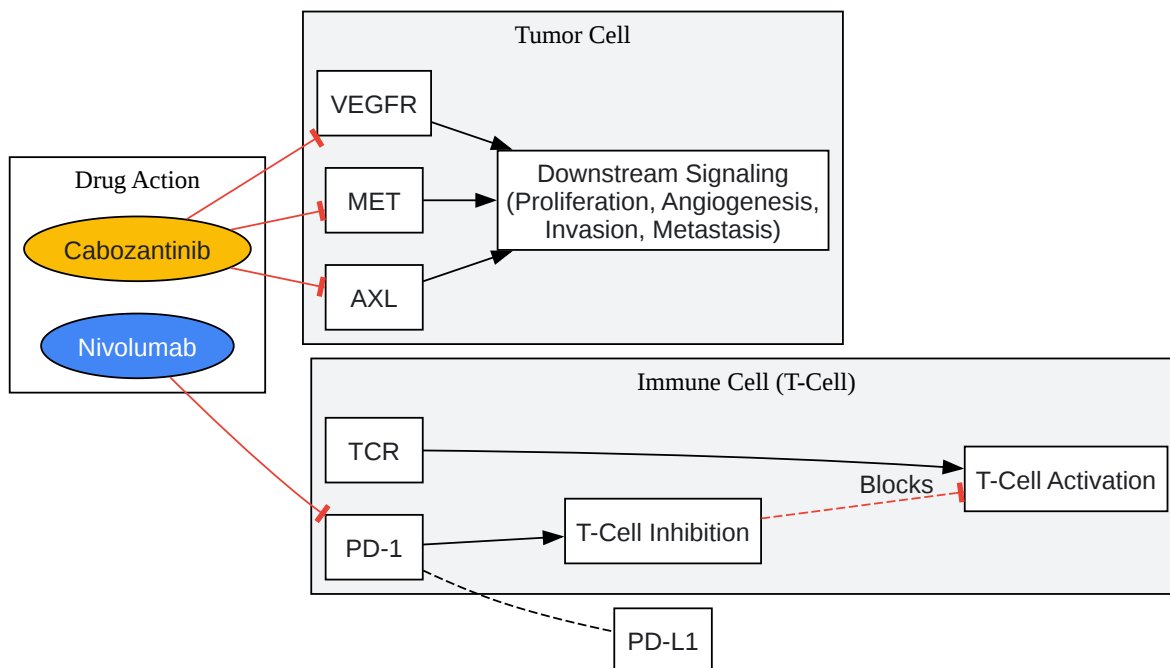
Timepoint	Target Lesion 1 (mm)	Target Lesion 2 (mm)	Sum of Diameters (SOD) (mm)	% Change from Baseline	Overall Response (iRECIST)
Baseline	35	20	55	0%	-
Week 8	30	15	45	-18.2%	iSD
Week 16	25	10	35	-36.4%	iPR
Week 24	30	12	42	-23.6%	iPR
Week 32	38	18	56	+1.8%	iUPD
Week 36	45	22	67	+21.8%	iCPD

Visualizations

Experimental Workflow







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